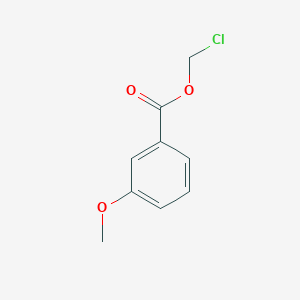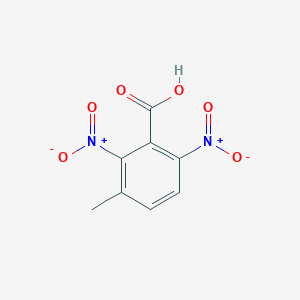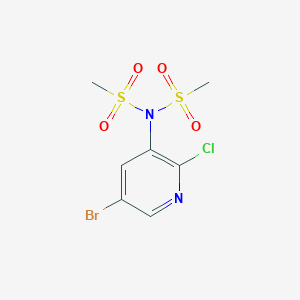![molecular formula C18H17ClN4O B8647192 2-[3-(3-chloropyrazin-2-yl)oxypiperidin-1-yl]quinoline](/img/structure/B8647192.png)
2-[3-(3-chloropyrazin-2-yl)oxypiperidin-1-yl]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(3-chloropyrazin-2-yl)oxypiperidin-1-yl]quinoline is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinoline core linked to a piperidine ring, which is further connected to a chloropyrazine moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-chloropyrazin-2-yl)oxypiperidin-1-yl]quinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-chloroquinoline with phenylhydrazine in the presence of 1-pentanol, followed by N-alkylation using sodium carbonate . This method allows for the efficient formation of the quinoline core and subsequent functionalization to introduce the piperidine and chloropyrazine groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(3-chloropyrazin-2-yl)oxypiperidin-1-yl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloropyrazine moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted pyrazine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[3-(3-chloropyrazin-2-yl)oxypiperidin-1-yl]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid
- 2-chloroquinoline derivatives
Uniqueness
2-[3-(3-chloropyrazin-2-yl)oxypiperidin-1-yl]quinoline stands out due to its unique combination of a quinoline core, piperidine ring, and chloropyrazine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C18H17ClN4O |
|---|---|
Poids moléculaire |
340.8 g/mol |
Nom IUPAC |
2-[3-(3-chloropyrazin-2-yl)oxypiperidin-1-yl]quinoline |
InChI |
InChI=1S/C18H17ClN4O/c19-17-18(21-10-9-20-17)24-14-5-3-11-23(12-14)16-8-7-13-4-1-2-6-15(13)22-16/h1-2,4,6-10,14H,3,5,11-12H2 |
Clé InChI |
DLYPYRJLQKALHP-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CN(C1)C2=NC3=CC=CC=C3C=C2)OC4=NC=CN=C4Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


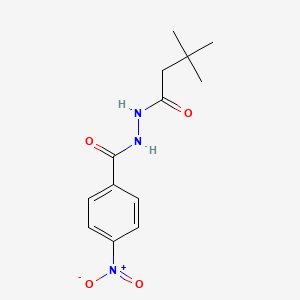
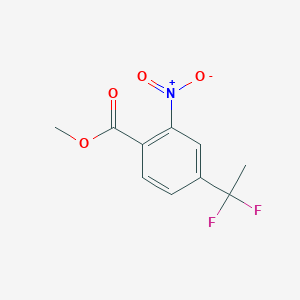
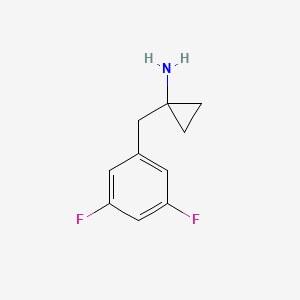
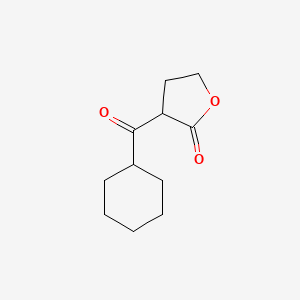
![6-(4-{2-[(2-Hydroxyethyl)amino]propyl}phenoxy)hexan-1-ol](/img/structure/B8647140.png)
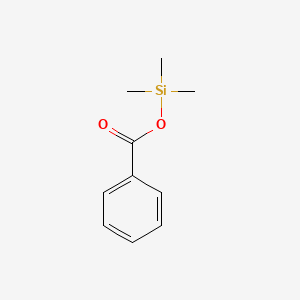

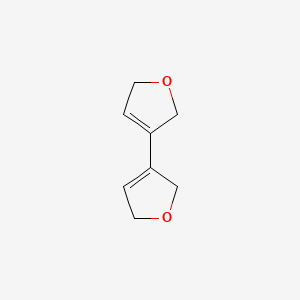
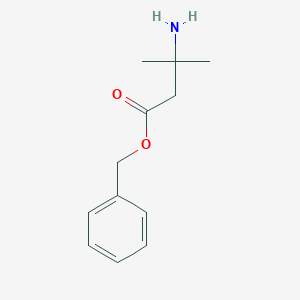
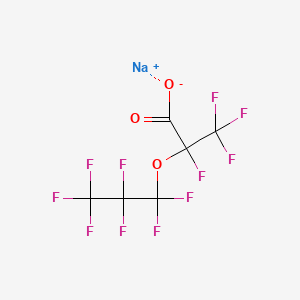
![6-(azidomethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B8647195.png)
